9-Ethynylphenanthrene

概要

説明

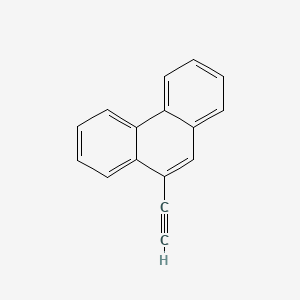

9-Ethynylphenanthrene is an organic compound with the molecular formula C₁₆H₁₀. It is a derivative of phenanthrene, where an ethynyl group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is known for its unique structural properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

9-Ethynylphenanthrene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where phenanthrene is coupled with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Another method involves the dehydrohalogenation of 9-bromo-phenanthrene using a strong base like sodium amide in liquid ammonia. This reaction results in the formation of this compound through the elimination of hydrogen bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Types of Reactions

9-Ethynylphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrene-9-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation of the ethynyl group can lead to the formation of 9-ethylphenanthrene.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

Oxidation: Phenanthrene-9-carboxylic acid.

Reduction: 9-Ethylphenanthrene.

Substitution: Various halogenated or nitrated derivatives of this compound.

科学的研究の応用

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

9-Ethynylphenanthrene has been extensively studied for its ability to inactivate cytochrome P450 enzymes, particularly CYP2B4. Research indicates that it acts as a potent mechanism-based inactivator (MBI), which modifies the enzyme through covalent bonding. Notably, studies have shown that:

- The partition ratio and rate of inactivation () of CYP2B4 by this compound are 0.2 and 0.25 min, respectively .

- The modification results in significant structural changes to the enzyme, as evidenced by X-ray crystallography, which revealed that the compound binds covalently to Thr 302 .

This property allows researchers to utilize this compound as a tool for studying enzyme mechanisms and drug interactions.

Fluorescence Applications

The fluorescence properties of this compound make it useful in analytical chemistry. Its ability to fluoresce allows for:

- Detection and quantification of various substrates in biological samples.

- Studies on enzyme kinetics through fluorescence quenching techniques, which have been employed to investigate binding interactions between this compound and cytochrome P450 enzymes .

Material Science

In material science, this compound is being explored for its potential in developing advanced materials:

- Organic Light-Emitting Diodes (OLEDs) : Due to its unique electronic properties, it is suitable for OLED applications where efficient light emission is required.

- Chiral Catalysis : Recent studies have demonstrated the potential of this compound in enantioselective catalysis on chiral metal surfaces, leading to the synthesis of homochiral structures .

Case Study 1: Inactivation of CYP2B4

A detailed investigation into the mechanism-based inactivation of CYP2B4 by this compound revealed that this compound modifies the enzyme's active site through covalent attachment. This study utilized various techniques, including mass spectrometry and computer-aided docking simulations, to elucidate the binding dynamics and subsequent conformational changes within CYP2B4 . The findings highlighted the compound's utility in understanding drug metabolism pathways.

Case Study 2: Trimerization on Chiral Surfaces

Research conducted on the trimerization of this compound on chiral PdGa surfaces demonstrated significant enantioselectivity. The study showed that upon heating, racemic mixtures could be converted into enantiopure forms without additional modifiers, showcasing the potential for developing new chiral materials with applications in asymmetric synthesis .

Comparative Analysis Table

作用機序

The mechanism of action of 9-Ethynylphenanthrene depends on its application. In the context of its use as a fluorescent probe, the compound exhibits strong luminescence due to the conjugation of the ethynyl group with the phenanthrene ring system. This conjugation enhances the electronic properties of the molecule, making it suitable for detecting various analytes through luminescence quenching or enhancement.

類似化合物との比較

Similar Compounds

- 2-Ethynyl-naphthalene

- 1-Ethynylnaphthalene

- 2-Ethynyl-6-methoxynaphthalene

- 4-Ethynylbiphenyl

- 1-Ethynylpyrene

Uniqueness

9-Ethynylphenanthrene is unique due to its specific structural arrangement, which imparts distinct electronic and luminescent properties. Compared to other ethynyl-substituted aromatic compounds, this compound offers a balance of stability and reactivity, making it a versatile compound for various scientific applications.

生物活性

9-Ethynylphenanthrene (9EP) is a compound of significant interest in pharmacology and toxicology due to its biological activity, particularly as a mechanism-based inactivator of cytochrome P450 enzymes. This article explores the biological activity of 9EP, focusing on its interactions with cytochrome P450 enzymes, mechanisms of action, and implications for drug metabolism.

Overview of Cytochrome P450 Enzymes

Cytochrome P450 enzymes (CYPs) are a large family of enzymes involved in the metabolism of various substances, including drugs and xenobiotics. They play a crucial role in the oxidative metabolism of organic compounds, which can lead to either detoxification or bioactivation of drugs. The interaction between 9EP and these enzymes has been extensively studied, particularly its effects on CYP2B4 and CYP2B6.

Mechanism-Based Inactivation of CYP2B4

Research indicates that 9EP acts as a potent mechanism-based inactivator (MBI) of CYP2B4. The inactivation process involves covalent modification of the enzyme, leading to significant changes in its structure and function. Key findings from studies on CYP2B4 include:

- Partition Ratio and Kinetics : The partition ratio for 9EP is approximately 0.2, with an inactivation rate constant () of 0.25 min. The inactivation exhibits sigmoidal kinetics with a Hill coefficient of 2.5, indicating positive cooperativity in the binding process .

- Covalent Modification : X-ray crystallography revealed that 9EP covalently attaches to the hydroxyl group of Thr302 via an ester bond, resulting in structural alterations that inhibit further binding at the active site .

- Allosteric Effects : Binding studies demonstrated at least two distinct binding sites for 9EP on CYP2B4, with one site enhancing the catalytic efficiency for subsequent reactions .

Inactivation of CYP2B6

Similar to CYP2B4, 9EP also inactivates CYP2B6 through a mechanism-dependent pathway. Studies have shown:

- Impairment of Electron Transfer : The modified CYP2B6 exhibits impaired electron transfer capabilities when interacting with reductase and NADPH, leading to uncoupled oxygen consumption and increased hydrogen peroxide formation compared to native enzyme activity .

- Comparison with Other Inactivators : The mechanism by which 9EP modifies CYP2B6 has been compared to other known inactivators like chloramphenicol, which covalently modifies lysine residues within the active site .

Biological Implications and Toxicological Considerations

The biological activity of 9EP raises important considerations regarding its potential toxicological effects:

- Metabolism-Dependent Inhibition : As a metabolism-dependent inhibitor, 9EP can significantly alter the pharmacokinetics of co-administered drugs metabolized by CYP2B4 and CYP2B6, leading to potential drug-drug interactions .

- Toxicity Assessment : Understanding the mechanisms by which 9EP interacts with cytochrome P450 enzymes is crucial for assessing its safety profile and potential risks when used therapeutically or encountered environmentally.

Case Studies and Experimental Findings

Several studies have explored the effects of 9EP on cytochrome P450 enzymes:

特性

IUPAC Name |

9-ethynylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKVRRYQWWPOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186533 | |

| Record name | 9-Ethynylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32870-98-7 | |

| Record name | 9-Ethynylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032870987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethynylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethynylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。